
N-benzyl-5-((4-chlorophenyl)amino)-N-ethyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-5-((4-chlorophenyl)amino)-N-ethyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound with potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
One significant area of research involving this compound and its derivatives is in the synthesis of novel 1,2,4-triazole derivatives and their evaluation for antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, including compounds closely related to the specified compound, and tested them for their antimicrobial activities. Some of these compounds demonstrated good or moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).
Antiviral Activities
Additionally, research on benzamide-based 5-aminopyrazoles and their derivatives, which share structural similarities with the specified compound, has revealed remarkable activities against the avian influenza virus. Hebishy et al. (2020) described the synthesis of these compounds and their testing against the H5N1 strain, with some compounds showing significant antiviral activities. This suggests the potential of these derivatives in antiviral drug development, especially against bird flu influenza (Hebishy, A., Salama, H. T., & Elgemeie, G., 2020).
Biological Activity and Drug Development
Research also extends to the synthesis of derivatives for potential use in drug development. For example, synthesis routes leading to compounds with potential anticancer activities have been explored. Butler et al. (2013) synthesized N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives and tested them on breast cancer cell lines, demonstrating the cytotoxic effects of some compounds. This highlights the broader applicability of triazole derivatives in cancer research and therapy development (Butler, W. E., Kelly, P. N., Harry, A., Tiedt, R., White, B., Devery, R., & Kenny, P. T., 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-5-((4-chlorophenyl)amino)-N-ethyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of benzyl azide with ethyl 4-chlorophenylacetate to form N-benzyl-4-chlorophenylacetamide. This intermediate is then reacted with ethyl propiolate to form N-benzyl-5-((4-chlorophenyl)amino)-N-ethyl-1H-1,2,3-triazole-4-carboxamide.", "Starting Materials": [ "Benzyl azide", "Ethyl 4-chlorophenylacetate", "Ethyl propiolate" ], "Reaction": [ "Step 1: Benzyl azide is reacted with ethyl 4-chlorophenylacetate in the presence of a copper catalyst to form N-benzyl-4-chlorophenylacetamide.", "Step 2: N-benzyl-4-chlorophenylacetamide is then reacted with ethyl propiolate in the presence of a base to form N-benzyl-5-((4-chlorophenyl)amino)-N-ethyl-1H-1,2,3-triazole-4-carboxamide." ] } | |
Número CAS |
1291872-33-7 |
Fórmula molecular |
C18H18ClN5O |
Peso molecular |
355.83 |
Nombre IUPAC |
N-benzyl-5-(4-chloroanilino)-N-ethyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H18ClN5O/c1-2-24(12-13-6-4-3-5-7-13)18(25)16-17(22-23-21-16)20-15-10-8-14(19)9-11-15/h3-11H,2,12H2,1H3,(H2,20,21,22,23) |
Clave InChI |
OLONFVNWCIIMRQ-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-ethyl-5-methyl-2-[(3-phenylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B2366765.png)
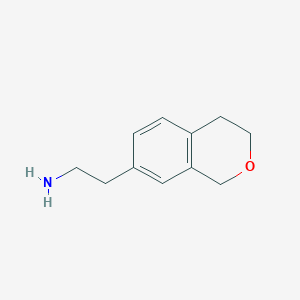

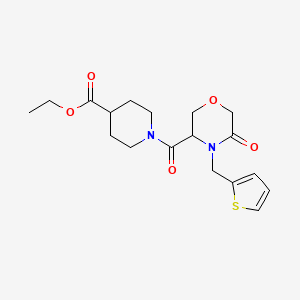
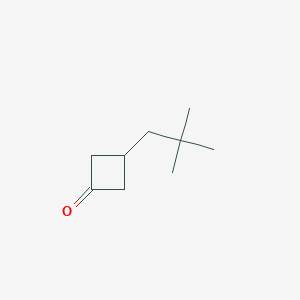
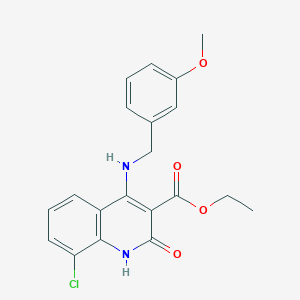
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2366774.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2366775.png)
![N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2366779.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2366780.png)
![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2366781.png)
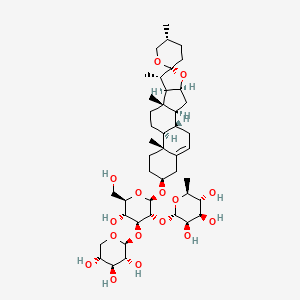
![5-(1-Methylimidazol-2-yl)sulfonyl-2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2366784.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2366785.png)